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molecular formula C11H9NO2 B8471742 2-oxo-2-phenyl-N-prop-2-ynylacetamide

2-oxo-2-phenyl-N-prop-2-ynylacetamide

Cat. No. B8471742
M. Wt: 187.19 g/mol
InChI Key: DACHIOOUAASKPB-UHFFFAOYSA-N
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Patent
US07846955B2

Procedure details

Oxalyl chloride (6.1 g, 48 mmol) was added to a solution of phenylglyoxylic acid (6.0 g, 40 mmol) and 3 drops of DMF in dry DCM (50 mL). The reaction mixture was stirred at RT for 3 h then the solvent was removed. The residue was taken up in dry DCM (50 mL) and the solution was cooled to 0° C. A mixture of propargyl amine (2.2 g, 40 mmol) and triethylamine (4.05 g, 40 mmol) was added cautiously over a period of 10 min then the mixture was allowed to warm to RT. Stirring was continued for 2.5 h then water (10 mL) was added. The mixture was washed with 1 M HCl, sat. sodium hydrogencarbonate (aq.), then brine. The organic phase was then dried (Na2SO4) and the solvent was removed. The residue was crystallized from cyclohexane to afford the product as a light brown solid.
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two
Quantity
4.05 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.[C:7]1([C:13](=[O:17])[C:14]([OH:16])=O)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[CH2:18]([NH2:21])[C:19]#[CH:20].C(N(CC)CC)C>CN(C=O)C.C(Cl)Cl.O>[O:17]=[C:13]([C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=1)[C:14]([NH:21][CH2:18][C:19]#[CH:20])=[O:16]

Inputs

Step One
Name
Quantity
6.1 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
6 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C(=O)O)=O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2.2 g
Type
reactant
Smiles
C(C#C)N
Name
Quantity
4.05 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled to 0° C
ADDITION
Type
ADDITION
Details
was added cautiously over a period of 10 min
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to RT
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued for 2.5 h
Duration
2.5 h
WASH
Type
WASH
Details
The mixture was washed with 1 M HCl, sat. sodium hydrogencarbonate (aq.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was then dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from cyclohexane

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
O=C(C(=O)NCC#C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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